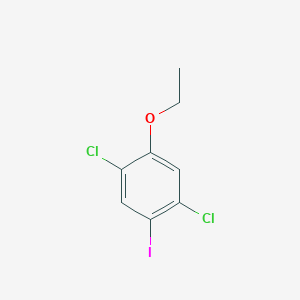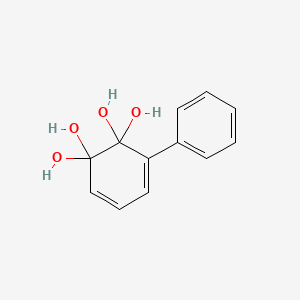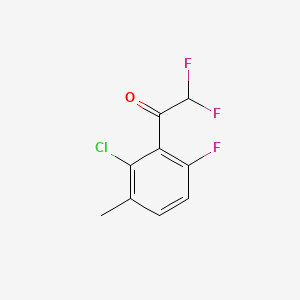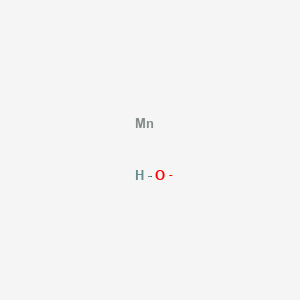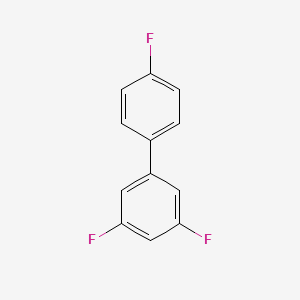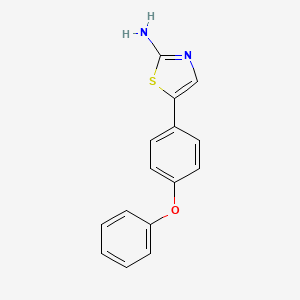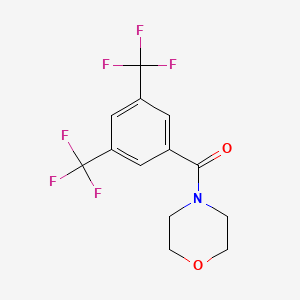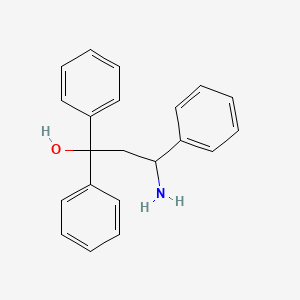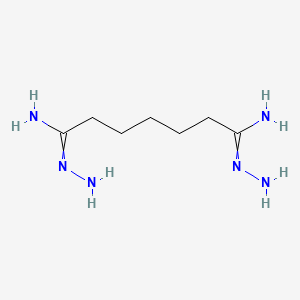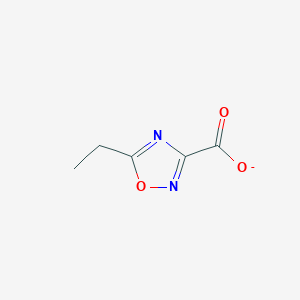
Pomalidomide-acetamido-O-PEG3-C2-Cl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-acetamido-O-PEG3-C2-Cl is a synthetic compound that incorporates a Pomalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and bioavailability of the compound, making it a valuable tool in medicinal chemistry and drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-acetamido-O-PEG3-C2-Cl involves multiple steps, starting with the preparation of the Pomalidomide core. This is followed by the attachment of the PEG linker and the final functionalization with the acetamido and chloro groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of automated synthesis platforms and high-throughput screening to optimize the reaction conditions and improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Pomalidomide-acetamido-O-PEG3-C2-Cl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced to form different reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out in organic solvents under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Pomalidomide-acetamido-O-PEG3-C2-Cl has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Utilized in the development of targeted therapies for cancer and other diseases through the PROTAC technology.
Industry: Applied in the production of pharmaceuticals and as a component in drug delivery systems .
Mécanisme D'action
The mechanism of action of Pomalidomide-acetamido-O-PEG3-C2-Cl involves its role as a cereblon ligand in the PROTAC technology. It recruits the cereblon E3 ubiquitin ligase to the target protein, leading to the ubiquitination and subsequent degradation of the target protein. This process involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase, resulting in the selective degradation of the target protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pomalidomide-PEG3-azide: Contains an azide group and is used in click chemistry reactions.
Pomalidomide-PEG3-COOH: Contains a carboxyl group and is used in various chemical reactions.
Pomalidomide-PEG3-NH2: Contains an amine group and is used in conjugation reactions.
Uniqueness
Pomalidomide-acetamido-O-PEG3-C2-Cl is unique due to its specific functional groups, which provide distinct chemical reactivity and biological activity. The combination of the acetamido and chloro groups with the PEG linker enhances its solubility and bioavailability, making it a valuable tool in drug development and targeted protein degradation .
Propriétés
Formule moléculaire |
C23H28ClN3O9 |
|---|---|
Poids moléculaire |
525.9 g/mol |
Nom IUPAC |
2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C23H28ClN3O9/c24-6-7-33-8-9-34-10-11-35-12-13-36-14-19(29)25-16-3-1-2-15-20(16)23(32)27(22(15)31)17-4-5-18(28)26-21(17)30/h1-3,17H,4-14H2,(H,25,29)(H,26,28,30) |
Clé InChI |
ZUWQDQRBBVEPFU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


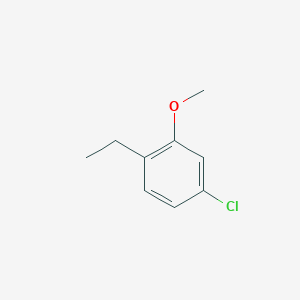
![N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[4-[[[3',6'-bis(acetyloxy)-2',7'-difluoro-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl]carbonyl]amino]-2-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester](/img/structure/B14760194.png)

